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Compound of Interest

Compound Name: CO23

Cat. No.: B3027734 Get Quote

Note: The topic specified "CO23 radical" is presumed to be a typographical error. These

application notes pertain to the carbonate radical anion (CO₃•⁻), a highly reactive and selective

oxidizing species with emerging applications in organic chemistry.

Introduction
The carbonate radical anion (CO₃•⁻) is a potent, one-electron oxidant with a reduction potential

of approximately 1.57-1.78 V.[1] Unlike more aggressive radicals such as the hydroxyl radical

(•OH), CO₃•⁻ exhibits greater selectivity, preferentially reacting with electron-rich organic

molecules.[2][3] This selectivity makes it a valuable tool in organic synthesis, enabling

transformations that might be challenging with less discerning reagents. The radical is typically

generated in situ from common and inexpensive carbonate or bicarbonate salts through

various methods, including photochemical activation, radiolysis, or reaction with other radicals

like •OH.[1][4][5] Its applications range from the degradation of environmental pollutants to

targeted C-P and C-B bond formation.[6][7]

Applications in Organic Synthesis
The primary role of the CO₃•⁻ radical in organic synthesis is to initiate reactions via single-

electron transfer (SET), hydrogen atom abstraction (HAT), or radical adduct formation.[8] It is

particularly effective in reactions involving electron-rich substrates.

Key Applications Include:
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Oxidation of Phenols and Anilines: CO₃•⁻ readily oxidizes phenols and anilines, a reaction of

significant interest in the study of oxidative stress and the degradation of pollutants.[2][3]

Degradation of Pollutants: The radical is used in advanced oxidation processes to break

down persistent organic pollutants, such as pesticides and pharmaceutical residues.[7]

Carbon-Heteroatom Bond Formation: A notable synthetic application is the photocatalyst-free

formation of C-P and C-B bonds. This method uses carbonate-assisted anion-π interactions

to generate aryl radicals from aryl halides, which can then be trapped by appropriate

phosphorus or boron reagents.[6]

Reactions with Amino Acids: The CO₃•⁻ radical shows high reactivity towards electron-rich

amino acids such as tryptophan, tyrosine, and methionine, primarily through hydrogen atom

abstraction.[8]

Quantitative Data
The reactivity of the CO₃•⁻ radical with various organic substrates has been quantified through

the determination of second-order rate constants. This data is crucial for predicting reaction

feasibility and optimizing conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/370475567_Theoretical_and_experimental_evidences_for_the_formation_of_carbonate_anion_radical_CO3-_in_the_atmosphere
https://www.researchgate.net/publication/239707042_Photochemical_generation_of_the_carbonate_radical_reactivity_with_phenol
https://www.researchgate.net/publication/229985550_Reactions_of_carbon_dioxide_radical_anion_with_substituted_benzenes
https://www.tandfonline.com/doi/abs/10.1080/09553007714550691
https://inl.elsevierpure.com/en/publications/understanding-the-reactivity-of-co3-and-no2-radicals-toward-s-con/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Class
Example
Compound

Rate Constant (k)
[M⁻¹s⁻¹]

Notes

Anilines Aniline High (10⁷ - 10⁹ range)

Rate is high due to the

electron-rich NH₂

group.[2][3]

Phenols
Phenol (phenoxide

form)
~2.6 x 10⁸

The deprotonated

form is highly reactive.

[9]

Sulfur-containing

Compounds
Methionine High (10⁷ - 10⁹ range)

Thioether groups

activate the molecule

for reaction.[2][3]

Aromatic Amino Acids Tryptophan
6.01 x 10⁶ (via SET

with NO₂•)

The indole ring is

highly susceptible to

oxidation.[8]

Pesticides Fenthion, Phorate High (10⁷ - 10⁹ range)

The thioether group is

the site of reactivity.[2]

[3]

Table 1: Selected Reaction Rate Constants for the Carbonate Radical Anion (CO₃•⁻) with

Organic Compounds.

Reaction Type Substrates
Catalyst/Condi
tions

Yield Reference

Phosphorylation

Aryl Halides,

Diarylphosphine

Oxides

K₂CO₃, DMA,

390 nm LED
Up to 98% [6]

Borylation

Aryl Halides,

Bis(pinacolato)di

boron

K₂CO₃, DMA,

390 nm LED
Up to 88% [6]

Table 2: Synthetic Yields for CO₃•⁻ Mediated Reactions.
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Experimental Protocols
Protocol 4.1: General Photochemical Generation of
CO₃•⁻ for C-P Bond Formation
This protocol describes a general method for the phosphorylation of an aryl halide using a

photochemically generated carbonate radical anion, adapted from the work of Roy and Roy

(2023).[6]

Materials:

Aryl halide (e.g., Iodobenzene) (1.0 equiv)

Diarylphosphine oxide (e.g., Diphenylphosphine oxide) (1.2 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

Anhydrous N,N-Dimethylacetamide (DMA)

Schlenk tube or other sealable reaction vessel

390 nm LED lamp

Magnetic stirrer and stir bar

Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica

gel for chromatography)

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide

(1.0 equiv), diarylphosphine oxide (1.2 equiv), and potassium carbonate (2.0 equiv).

Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMA

to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
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Degassing (Optional but Recommended): To ensure the removal of oxygen, which can

interfere with radical reactions, subject the reaction mixture to three freeze-pump-thaw

cycles.

Irradiation: Seal the Schlenk tube and place it approximately 2-5 cm from a 390 nm LED

lamp. Begin vigorous stirring.

Reaction Monitoring: Irradiate the reaction mixture at room temperature. Monitor the reaction

progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed (typical reaction times can range from 12 to 24 hours).

Workup: Upon completion, dilute the reaction mixture with water and extract the product with

a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure. Purify the crude product by silica gel

column chromatography to obtain the desired arylphosphine oxide.

Mechanisms and Visualizations
The generation and reactivity of the carbonate radical anion can be visualized through reaction

pathways and experimental workflows.

Generation of the Carbonate Radical Anion
The CO₃•⁻ radical can be generated through several pathways. A common laboratory method

involves the photolysis of persulfate in the presence of carbonate, or direct photochemical

activation of a carbonate salt.
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Caption: Generation pathways for the carbonate radical anion.

General Experimental Workflow
The workflow for a typical photocatalytic reaction involving the CO₃•⁻ radical is a

straightforward multi-step process.

1. Reaction Setup
(Reagents + K₂CO₃ in DMA)

2. Degassing
(Freeze-Pump-Thaw)

3. Irradiation
(390 nm LED, Stirring)

4. Monitoring
(TLC / LC-MS)

5. Aqueous Workup
& Extraction

6. Purification
(Chromatography)

Click to download full resolution via product page

Caption: Experimental workflow for a CO₃•⁻ mediated reaction.
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Proposed Mechanism for C-P Bond Formation
The photocatalyst-free C-P bond formation proceeds through a proposed radical mechanism

initiated by a single-electron transfer (SET) event facilitated by anion-π interactions.[6]

Ar-I + K₂CO₃

Anion-π Complex
[Ar-I---CO₃²⁻]

Formation

Single Electron
Transfer (SET)

hν (390 nm)

Ar• + I⁻ + CO₃•⁻

[Ar-P(O)R₂]•

+ HP(O)R₂

HP(O)R₂

Ar-P(O)R₂

H-atom abstraction
or oxidation

Click to download full resolution via product page
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Caption: Mechanism for photocatalyst-free C-P bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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